N-cyclopropylnaphthalen-1-amine

説明

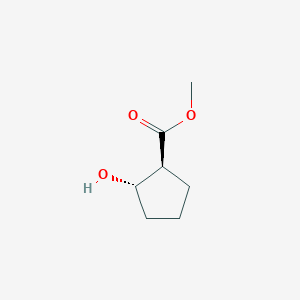

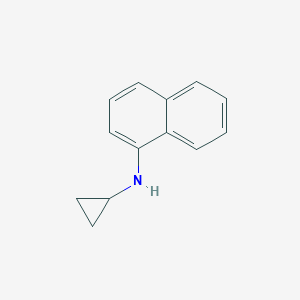

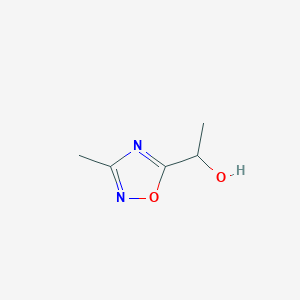

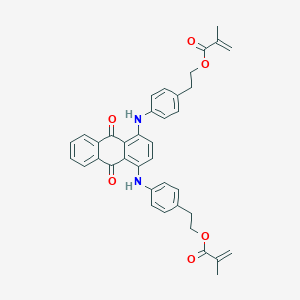

“N-cyclopropylnaphthalen-1-amine” is a compound with the molecular formula C13H13N . It is an organic compound that contains a cyclopropyl group attached to a naphthalene ring via an amine linkage .

Synthesis Analysis

The synthesis of “N-cyclopropylnaphthalen-1-amine” could potentially be achieved through the reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid in dichloroethane in the presence of Cu (OAc)2 (1 equiv.), 2,2′-bipyridine (1 equiv.) and sodium carbonate or sodium bicarbonate (2 equiv.) under air atmosphere .Molecular Structure Analysis

The molecular structure of “N-cyclopropylnaphthalen-1-amine” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a cyclopropyl group via an amine linkage . The InChI key for this compound is BUTMTLWHIJEHGC-UHFFFAOYSA-N .Chemical Reactions Analysis

“N-cyclopropylnaphthalen-1-amine” can undergo various chemical reactions due to the presence of the amine group. For instance, it can participate in N-alkylation reactions . Furthermore, it can also undergo nitrosation reactions to form N-nitrosoamines .Physical And Chemical Properties Analysis

“N-cyclopropylnaphthalen-1-amine” has a molecular weight of 183.25 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 197 and a topological polar surface area of 12 Ų .科学的研究の応用

Synthesis and Application in Drug Development :

- A method for the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, relevant in the synthesis of serotonin/norepinephrine reuptake inhibitors, implicating potential applications in antidepressant drug development (Lifchits & Charette, 2008).

- A palladium-catalyzed microwave-assisted amination of aryl bromides to produce aminonaphthalenes, showing the efficiency of microwave conditions in chemical synthesis (Wang, Magnin & Hamann, 2003).

Applications in Material Science :

- Development of high glass-transition temperature and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s for potential use in blue-light-emitting materials, indicating its utility in electronic and photonic devices (Liou, Hsiao, Chen & Yen, 2006).

Biomedical and Health Research :

- The determination of carcinogenic aromatic amines like 2-aminonaphthalene in the urine of smokers and nonsmokers, linking exposure to bladder cancer risks, shows the importance of N-cyclopropylnaphthalen-1-amine in toxicology studies (Riedel, Scherer, Engl, Hagedorn & Tricker, 2006).

Synthesis of Bioactive Molecules :

- The synthesis of 1-substituted cyclopropylamines via phosphine-catalyzed formal tertiary Csp3-H amination of cyclopropanes, useful in the synthesis of bioactive molecules, including a hormone-sensitive lipase inhibitor (Liu, Cheng, Luo & Ye, 2021).

- A study on biocatalytic approaches to N-functionalized amino acids and amines for the synthesis of bioactive molecules like antibiotics and immunosuppressants (Mindt, Walter, Kugler & Wendisch, 2020).

将来の方向性

The future directions of “N-cyclopropylnaphthalen-1-amine” and similar compounds could involve their use in the development of new therapeutic peptides . Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Therefore, “N-cyclopropylnaphthalen-1-amine” and similar compounds could potentially find applications in this area .

特性

IUPAC Name |

N-cyclopropylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTMTLWHIJEHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462606 | |

| Record name | N-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylnaphthalen-1-amine | |

CAS RN |

112033-42-8 | |

| Record name | N-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)

![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)